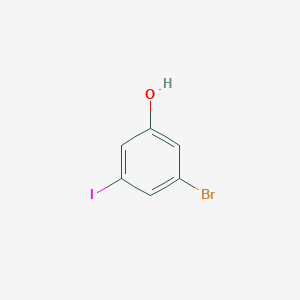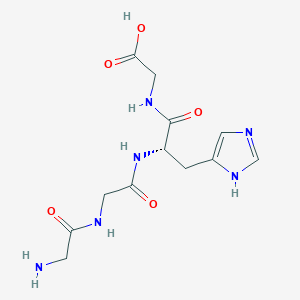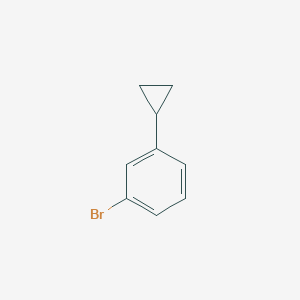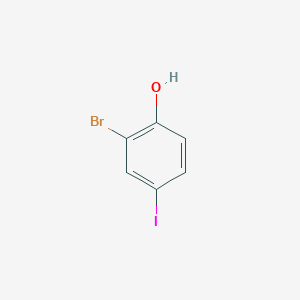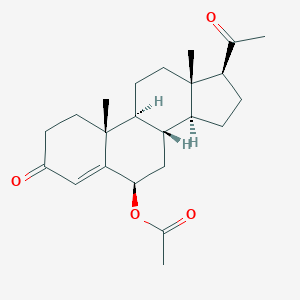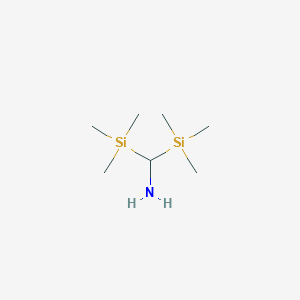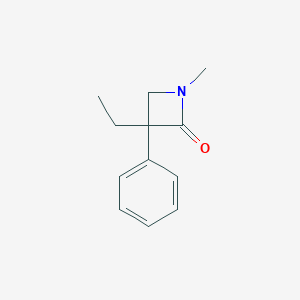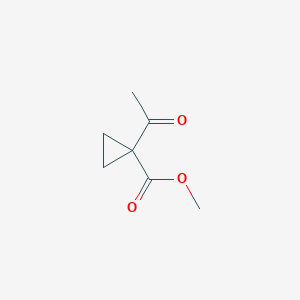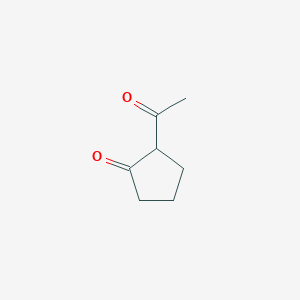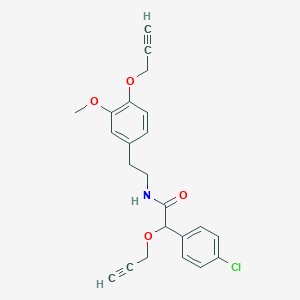
Mandipropamid
Descripción general
Descripción
Mandipropamid es un fungicida desarrollado por Syngenta, que pertenece a la clase química de las mandelamidas. Se utiliza principalmente para controlar patógenos oomicetos en cultivos como la vid, la patata y el tomate. This compound es efectivo contra la germinación de esporas, el crecimiento micelial y la esporulación, lo que lo convierte en una herramienta valiosa en el manejo de enfermedades agrícolas .
Mecanismo De Acción
Mandipropamid ejerce sus efectos inhibiendo la síntesis de celulosa en las paredes celulares de los patógenos oomicetos. Esta inhibición altera la integridad estructural de la pared celular, lo que lleva a la muerte del patógeno. El objetivo molecular de this compound es la enzima celulosa sintasa, que es crucial para la producción de celulosa .
Análisis Bioquímico
Biochemical Properties
Mandipropamid interacts with various biomolecules to exert its fungicidal effects. The proposed fungicidal mode of action is by inhibition of phospholipid biosynthesis . It targets the cellulose synthase-like PiCesA3 to inhibit cell wall biosynthesis in the oomycete plant pathogen, Phytophthora infestans .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by inhibiting cell wall biosynthesis, leading to swelling symptoms typical of cell wall synthesis inhibitors . This effect is reversible after washing with water .
Molecular Mechanism
This compound exerts its effects at the molecular level primarily through the inhibition of cellulose synthesis . It specifically targets the cellulose synthase-like PiCesA3, a key enzyme involved in cellulose synthesis . This binding interaction results in the inhibition of cell wall biosynthesis, which is the primary effect of this compound .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. The degradation dynamics showed that the half-life of this compound in ginseng plant and soil was 13.8–28.0 and 9.8–27.4 days, respectively . This indicates the product’s stability and degradation over time.
Dosage Effects in Animal Models
This compound has been shown to have low acute toxicity in rats given a single dose orally (LD50 > 5000 mg/kg bw), dermally (LD50 > 5000 mg/kg bw) or by inhalation (LC50 > 5.19 mg/L) . This suggests that the effects of this compound vary with different dosages in animal models, with no toxic or adverse effects observed at high doses .
Metabolic Pathways
This compound is involved in specific metabolic pathways. The major metabolic transformations of this compound involve the loss of one or both of the propargyl groups of the molecule, followed by glucuronidation and O-demethylation, to produce six major metabolites .
Transport and Distribution
This compound is transported and distributed within cells and tissues. In a study on cherry radish, the uptake and downward translocation of this compound were examined . The uptake of this compound in cherry radish was rapid, whereas the downward translocation was limited .
Subcellular Localization
Studies have shown that this compound acts on the cell wall and does not enter the cell , suggesting that its subcellular localization may be primarily extracellular.
Métodos De Preparación
Mandipropamid se puede sintetizar a través de una serie de reacciones químicas que comienzan con materiales de partida disponibles comercialmente como la vainillina y la p-cloroacetofenona. Los pasos clave involucrados en la síntesis son las reacciones de Henry y Cannizzaro, así como la formación de amidas a través de un paso de acoplamiento ácido carboxílico-amina. La síntesis es eficiente y no requiere la protección y desprotección de grupos funcionales .
Ruta de Síntesis:
Reacción de Henry: La vainillina se somete a una reacción de Henry para formar un alcohol nitro intermedio.
Reacción de Cannizzaro: El alcohol nitro se somete entonces a una reacción de Cannizzaro para producir un ácido α-hidroxi.
Formación de Amida: El ácido α-hidroxi se acopla con una amina para formar la amida deseada, this compound.
Producción Industrial: La producción industrial de this compound sigue rutas sintéticas similares, pero está optimizada para la producción a gran escala. Las condiciones de reacción se controlan cuidadosamente para maximizar el rendimiento y la pureza.
Análisis De Reacciones Químicas
Mandipropamid se somete a varios tipos de reacciones químicas, incluyendo:
Oxidación: this compound se puede oxidar en condiciones específicas para formar varios productos de oxidación.
Reducción: Las reacciones de reducción pueden convertir this compound en sus formas reducidas correspondientes.
Sustitución: this compound puede sufrir reacciones de sustitución, particularmente en el anillo aromático, lo que lleva a la formación de derivados sustituidos.
Reactivos y Condiciones Comunes:
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.
Reducción: Se utilizan agentes reductores como borohidruro de sodio y hidruro de aluminio y litio.
Sustitución: Los agentes halogenantes y los nucleófilos se emplean comúnmente en reacciones de sustitución.
Productos Principales: Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, la oxidación puede producir ácidos carboxílicos, mientras que la reducción puede producir alcoholes.
Aplicaciones Científicas De Investigación
Mandipropamid tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Agricultura: Utilizado como fungicida para proteger los cultivos de patógenos oomicetos.
Biología: Se estudia por sus efectos sobre el crecimiento y desarrollo de los hongos.
Medicina: Se investiga para posibles aplicaciones terapéuticas debido a sus propiedades antifúngicas.
Industria: Utilizado en el desarrollo de nuevas formulaciones fungicidas y estrategias de protección de cultivos
Comparación Con Compuestos Similares
Mandipropamid pertenece a la clase de fungicidas amida de ácido carboxílico (CAA). Los compuestos similares en esta clase incluyen:
- Dimethomorph
- Flumorph
- Pyrimorph
- Iprovalicarb
- Benthiavalicarb
- Valifenalate
Singularidad de this compound: this compound es único debido a su alta eficacia contra un amplio espectro de patógenos oomicetos y su capacidad para proporcionar acción preventiva y curativa. Su excelente resistencia a la lluvia y su actividad translaminar mejoran aún más su eficacia .
Propiedades
IUPAC Name |
2-(4-chlorophenyl)-N-[2-(3-methoxy-4-prop-2-ynoxyphenyl)ethyl]-2-prop-2-ynoxyacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22ClNO4/c1-4-14-28-20-11-6-17(16-21(20)27-3)12-13-25-23(26)22(29-15-5-2)18-7-9-19(24)10-8-18/h1-2,6-11,16,22H,12-15H2,3H3,(H,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWLVWJPJKJMCSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CCNC(=O)C(C2=CC=C(C=C2)Cl)OCC#C)OCC#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4058075 | |
| Record name | Mandipropamid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4058075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
411.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
Solubilities (g/L, 25 °C): n-hexane 0.042, n-octanol 4.8, toluene 29, methanol 66, ethyl acetate 120, acetone 300, dichloromethane 400, In water, 4.2 mg/L at 25 °C | |
| Record name | Mandipropamid | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7878 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.24 at 22 °C | |
| Record name | Mandipropamid | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7878 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
<9.4X10-4 mPa (25-50 °C) /SRC: 7.1X10-9 mm Hg/ | |
| Record name | Mandipropamid | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7878 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
... This study /describes/ ... the molecular mechanism of resistance to a carboxylic acid amide (CAA) fungicide. ... A family of four cellulose synthase (CesA) genes containing conserved domains ... are found in all processive glycosyltransferases. Phylogenetic analysis revealed their close relationship to the cellulose synthases of Phytophthora sp. /a target species for mandipropamid/. Sequencing of the CesA genes in a CAA- resistant and -sensitive field isolate revealed five single nucleotide polymorphisms (SNPs) affecting the amino acid structure of the proteins. SNP inheritance in F(1)-, F(2)- and F(3)-progeny confirmed resistance to be correlated with one single SNP located in PvCesA3. Only if present in both alleles, this SNP led to the substitution of a glycine for a serine residue at position 1105 (G1105S) in the deduced amino acid sequence, thus conferring CAA- resistance. Our data demonstrate that the identified genes are putative cellulose synthases and that one recessive mutation in PvCesA3 causes inheritable resistance to the CAA fungicide mandipropamid., ... Mandipropamid (MPD) is a carboxylic acid amide (CAA) effective against downy mildews, such as Plasmopara viticola on grapes and potato late blight caused by Phytophthora infestans. ... Here, ... a combination of biochemical and genetic techniques has been utilized to identify the molecular target of MPD in P. infestans. Phytophthora infestans germinating cysts treated with MPD produced swelling symptoms typical of cell wall synthesis inhibitors, and these effects were reversible after washing with H(2)O. Uptake studies with (14)C-labelled MPD showed that this oomycete control agent acts on the cell wall and does not enter the cell. Furthermore, (14)C glucose incorporation into cellulose was perturbed in the presence of MPD which, taken together, suggests that the inhibition of cellulose synthesis is the primary effect of MPD. Laboratory mutants, insensitive to MPD, were raised by ethyl methane sulfonate (EMS) mutagenesis, and gene sequence analysis of cellulose synthase genes in these mutants revealed two point mutations in the PiCesA3 gene, known to be involved in cellulose synthesis. Both mutations in the PiCesA3 gene result in a change to the same amino acid (glycine-1105) in the protein. The transformation and expression of a mutated PiCesA3 allele was carried out in a sensitive wild-type isolate to demonstrate that the mutations in PiCesA3 were responsible for the MPD insensitivity phenotype. | |
| Record name | Mandipropamid | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7878 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Light beige powder | |
CAS No. |
374726-62-2 | |
| Record name | Mandipropamid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=374726-62-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Mandipropamid [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0374726622 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Mandipropamid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4058075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzeneacetamide, 4-chloro-N-[2-[3-methoxy-4-(2-propyn-1-yloxy)phenyl]ethyl]-α-(2-propyn-1-yloxy) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.130.842 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MANDIPROPAMID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/11GP4ELK0U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Mandipropamid | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7878 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
96.4-97.3 °C | |
| Record name | Mandipropamid | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7878 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods I
Procedure details












Synthesis routes and methods II
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
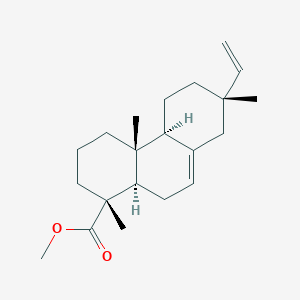
![Ethyl 2-(5-methylbenzo[D]oxazol-2-YL)acetate](/img/structure/B155155.png)
